molecular formula C11H14BrFO2 B8031208 1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene CAS No. 1881328-05-7

1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene

Cat. No.: B8031208
CAS No.: 1881328-05-7
M. Wt: 277.13 g/mol
InChI Key: ZSPMDOUZOQWCIL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, methoxy, and 2-methylpropoxy substituents on a benzene ring

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO2/c1-7(2)6-15-11-9(14-3)5-4-8(12)10(11)13/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMDOUZOQWCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200964
Record name Benzene, 1-bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881328-05-7
Record name Benzene, 1-bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881328-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that already contains some of the desired substituents.

    Halogenation: Bromination and fluorination reactions are carried out to introduce the bromine and fluorine atoms onto the benzene ring.

    Etherification: The methoxy and 2-methylpropoxy groups are introduced through etherification reactions, often using methanol and 2-methylpropanol as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

    Medicine: It may serve as an intermediate in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products through its reactive functional groups. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoro-4-methoxybenzene: Lacks the 2-methylpropoxy group, making it less complex.

    1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the methoxy and 2-methylpropoxy groups.

    1-Bromo-4-fluorobenzene: Simpler structure with only bromine and fluorine substituents.

Uniqueness

1-Bromo-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications where other compounds may not be suitable.

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